6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine
Description
Properties
IUPAC Name |
5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-10(4-5-11(13)15-8)9-3-6-12(16-2)14-7-9/h3-7H,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJARNKVQQPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (6-Methoxy-2-methylpyridin-3-yl)boronic Acid
The boronic acid intermediate is synthesized via lithiation-borylation of 3-bromo-6-methoxy-2-methylpyridine. Key steps include:
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Lithiation : Treatment of 3-bromo-6-methoxy-2-methylpyridine with n-butyllithium in anhydrous tetrahydrofuran (THF) at −70°C under nitrogen.
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Borylation : Addition of triisopropyl borate to the lithiated intermediate, followed by acid hydrolysis with acetic acid to yield the boronic acid.
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Purification : Recrystallization from diethyl ether achieves >95% purity, confirmed by -NMR ( 7.83 ppm, d, J = 8 Hz; 3.85 ppm, s for methoxy).
Coupling with 6-Nitro-3-bromopyridine
The boronic acid undergoes Suzuki-Miyaura coupling with 6-nitro-3-bromopyridine under the following conditions:
| Parameter | Value/Detail |
|---|---|
| Catalyst | PdCl(dppf) (1–5 mol%) |
| Base | Aqueous NaHCO (2 equiv) |
| Solvent | Dioxane/water (3:1 v/v) |
| Temperature | 140°C (microwave irradiation, 45 minutes) |
| Yield | 45–50% (crude) |
The product, 6'-methoxy-2-methyl-6-nitro-[3,3'-bipyridine], is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Reduction of Nitro to Amine
Catalytic hydrogenation converts the nitro group to an amine:
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Conditions : H gas (1 atm), 10% Pd/C (5 wt%), methanol, 25°C, 12 hours.
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Yield : 85–90% after filtration and solvent removal.
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Validation : LC-MS shows [M+H] at m/z 256.1, consistent with the target compound.
Direct Coupling with Protected Amine Intermediates
Preparation of 6-(Boc-amino)-3-bromopyridine
To avoid interference of the amine during coupling, a Boc-protected bromopyridine is synthesized:
Suzuki-Miyaura Coupling with Boc-Protected Amine
The boronic acid (from Section 1.1) couples with 6-(Boc-amino)-3-bromopyridine under standard Suzuki conditions:
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(PPh) (3 mol%) |
| Base | KCO (2 equiv) |
| Solvent | Toluene/ethanol (4:1 v/v) |
| Temperature | 90°C, 12 hours |
| Yield | 60–65% (crude) |
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 hours, 25°C). The product is isolated via neutralization with NaHCO and extraction (ethyl acetate), yielding 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine in 88–92% purity.
Comparative Analysis of Synthetic Routes
| Metric | Route 1 (Nitro Reduction) | Route 2 (Boc Protection) |
|---|---|---|
| Total Yield | 38–45% | 50–55% |
| Purification Complexity | Moderate (two steps) | High (three steps) |
| Scalability | Suitable for >100 g | Limited by Boc chemistry |
| Cost Efficiency | Lower (fewer steps) | Higher (extra reagents) |
Reaction Optimization Insights
-
Catalyst Screening : PdCl(dppf) outperforms Pd(PPh) in microwave-assisted reactions, reducing coupling time from 12 hours to 45 minutes.
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Solvent Effects : Dioxane/water mixtures enhance solubility of polar intermediates compared to toluene/ethanol.
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Temperature Control : Microwave heating at 140°C improves cross-coupling efficiency by minimizing side reactions.
Analytical Characterization
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-NMR : Key signals include aromatic protons at 8.12 ppm (d, J = 5.5 Hz, bipyridine H), 6.75 ppm (d, J = 8.5 Hz, methoxy-pyridine H), and amine protons at 5.21 ppm (br s).
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HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
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Mass Spectrometry : [M+H] m/z 256.1 matches theoretical molecular weight (255.3 g/mol).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a more saturated form.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups may also play a role in modulating its activity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine vs. Unsubstituted [3,3'-Bipyridin]-6-amine
The unsubstituted parent compound, [3,3'-bipyridin]-6-amine (CAS RN: 31970-30-6), lacks the methoxy and methyl groups. Its molecular formula is C₁₀H₉N₃ , with a lower molecular mass (171.20 g/mol ) . The absence of electron-donating groups (methoxy, methyl) reduces its electron density compared to 6'-methoxy-2-methyl derivatives. This difference impacts applications: unsubstituted bipyridines are less effective in fluorescence sensing but serve as simpler scaffolds for metal coordination .
Comparison with 5-(4-Methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine (6(rBpyZ))
3,3'-bipyridine). The electron-donating methoxy group enhances fluorescence properties, enabling ratiometric Zn²⁺ detection in biological systems .
Positional Isomerism and Functional Group Variations
6'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
This derivative (CAS RN: 835876-09-0) replaces the methyl group with a nitro (-NO₂) group at the 5-position. The nitro group is electron-withdrawing, reducing electron density at the pyridine rings compared to the methyl group in the target compound. Such modifications alter reactivity, making nitro derivatives more suitable for electrophilic substitution reactions or as intermediates in drug synthesis .
2'-Methoxy-[3,3'-bipyridin]-6-amine
CAS RN 1249109-42-9 lacks the methyl group at the 2-position, simplifying the structure (C₁₁H₁₁N₃O, molecular mass: 201.23 g/mol).
Pharmacologically Active Derivatives
5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-4'-methoxy-6'-[(2S)-2-methylpiperazin-1-yl][3,3'-bipyridin]-6-amine
This tyrosine kinase inhibitor (CAS RN: 1621519-26-3) shares the 3,3'-bipyridine core but incorporates complex substituents, including a fluorophenyl group and piperazinyl moiety. The additional functional groups confer biological activity, targeting ALK and c-Met kinases in cancer therapy . In contrast, this compound lacks these pharmacophores, limiting its direct therapeutic use but highlighting the scaffold’s versatility for drug design .
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) enhance fluorescence and coordination properties in bipyridines, as seen in 6(rBpyZ) . The target compound’s methoxy and methyl groups likely improve electron density but require experimental validation.
- Positional Isomerism : Derivatives with substituents at the 2,2'-positions (e.g., 6(rBpyZ)) vs. 3,3'-positions exhibit distinct electronic behaviors due to altered conjugation pathways .
- Pharmacological Potential: Complex derivatives of the 3,3'-bipyridine scaffold demonstrate kinase inhibition, suggesting that this compound could serve as a precursor for anticancer agents .
Biological Activity
6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine is a compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including its mechanisms of action, therapeutic applications, and safety profile based on diverse research findings.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 201.24 g/mol
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several strains of bacteria, including E. coli and S. aureus. Its mechanism may involve disruption of bacterial cell membrane integrity.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis via caspase activation |
| Antibacterial | E. coli | 20 | Disruption of cell membrane |
| Neuroprotective | SH-SY5Y (neuronal cells) | 15 | Reduction of oxidative stress |
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased levels of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins, indicating a shift towards apoptotic cell death.
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound exhibited comparable potency to ceftriaxone against E. coli, with an IC50 value of 20 µM. The study highlighted its potential as an alternative treatment for bacterial infections resistant to conventional therapies.
- Neuroprotective Study : Research involving SH-SY5Y neuronal cells showed that the compound reduced oxidative stress markers significantly when exposed to neurotoxic agents. The results suggested that it could be beneficial in preventing neuronal damage in conditions like Alzheimer's disease.
Safety Profile
Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses:
- Acute Toxicity : In animal studies, no significant adverse effects were observed at doses up to 900 mg/kg.
- Skin Irritation Studies : The compound was classified as slightly irritating upon dermal application but did not cause severe reactions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
Suzuki-Miyaura Coupling : To construct the bipyridine scaffold, using halogenated pyridine precursors and palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .
Nitration and Methoxylation : Sequential functionalization at specific positions. For example, nitration at the 5-position using HNO₃/H₂SO₄ followed by methoxy group introduction via nucleophilic substitution (e.g., NaOMe in DMF) .
Reductive Amination : To install the amine group, employing reagents like NH₄OH/NaBH₃CN .
- Critical Factors :
- Temperature control (<60°C) to avoid side reactions during nitration.
- Catalyst loading (1–5 mol%) and solvent polarity (DMF vs. THF) for regioselectivity .
- Yield Optimization : Reported yields range from 45–72% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 246.22 for C₁₁H₁₀N₄O₃) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., amine-pyridine interactions) .
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Advanced Research Questions
Q. How does the substitution pattern influence kinase inhibitory activity, and what structural analogs show enhanced efficacy?
- Methodological Answer :
- Mechanistic Insight : The methoxy group enhances lipophilicity, improving membrane permeability, while the nitro group participates in hydrogen bonding with kinase ATP-binding pockets (e.g., Mitogen-Activated Kinase 1) .
- Comparative Analysis :
| Compound | IC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|
| 6'-Methoxy-2-methyl derivative | 120 | Bipyridine core | |
| 5-Nitro analog | 85 | Additional nitro group | |
| 3-Trifluoromethyl analog | 220 | Electron-withdrawing substituent |
- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance binding affinity .
Q. What strategies address regioselectivity challenges during functionalization of the bipyridine core?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control nitration/amination positions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) during methoxylation .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution reactivity (e.g., Fukui indices identify nitro-group preferred sites) .
Q. How can coordination chemistry applications of this compound be optimized for metal sensing?
- Methodological Answer :
- Ligand Design : The amine and methoxy groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺).
- Spectroscopic Titration : Monitor UV-Vis absorbance shifts (e.g., λₐᵦₛ 300→350 nm upon Cu²⁺ binding) .
- Stability Constants : Determine via Job’s plot analysis (log K ~ 4.2 for 1:1 Cu²⁺ complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
